molecular formula C23H23FN4O4 B2997804 Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251567-95-9

Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Cat. No. B2997804
CAS RN: 1251567-95-9
M. Wt: 438.459
InChI Key: KWLWYROQIDIGBY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Derivatives of fluorinated benzimidazoles, which share a similar fluorophenyl group, have shown effectiveness against various strains of bacteria, including S. aureus, E. coli, P. aeruginosa, and K. pneumoniae . The presence of the fluorophenyl moiety is significant in enhancing the antibacterial properties of these compounds.

Antifungal Properties

Similar compounds with the fluorophenyl group have demonstrated antifungal activity, particularly against C. albicans . This suggests that Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate could be explored for use in treating fungal infections.

Antioxidant Effects

The antioxidant capacity of related fluorophenyl benzimidazoles has been compared to that of ascorbic acid, indicating that these compounds can act as free radical scavengers . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Enzyme Inhibition

Docking studies have shown that the interaction with the Mn²⁺ ion in the active site of enzymes like DNA-gyrase is crucial for the antibacterial activity of fluorophenyl benzimidazoles . This suggests that Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate could be a potential enzyme inhibitor.

Synthesis of Heterocyclic Derivatives

The compound can be used in the synthesis of pyrrolidine-2,3-dione derivatives, which are important in the development of new molecules with improved biological activity . These derivatives have a wide range of applications, including antibacterial, analgesic, anticancer, and anti-inflammatory properties.

Neurotransmitter Analog Synthesis

The compound’s structure is conducive to the synthesis of dimethyltryptamine analogs, which are structurally similar to serotonin . These analogs have potential applications in neuroscience research, particularly in studying the role of neurotransmitters in sleep and consciousness.

Antiprotozoal Activity

Compounds with a similar structure have shown antiprotozoal activity, suggesting potential applications in treating protozoal infections .

Antibiotic Resistance Research

The fluorophenyl moiety in benzimidazoles has been linked to the development of new antibiotics to combat resistant strains of bacteria . Research into Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate could contribute to this field by providing insights into overcoming antibiotic resistance.

properties

IUPAC Name

methyl 4-[[2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-31-23(30)17-4-8-19(9-5-17)25-20(29)14-28-12-10-16(11-13-28)22-26-21(27-32-22)15-2-6-18(24)7-3-15/h2-9,16H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLWYROQIDIGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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